N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a bis-pyrazole derivative featuring a carboxamide bridge linking two substituted pyrazole rings. The first pyrazole ring (Position 5) bears a cyclopropyl group, while the second pyrazole (Position 3) contains a methoxy substituent.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18-8-11(14(17-18)21-3)13(20)15-7-10-6-12(9-4-5-9)19(2)16-10/h6,8-9H,4-5,7H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCCCAZBCRBTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The carboxylic acid precursor is synthesized via hydrolysis of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate under alkaline conditions (NaOH, ethanol, reflux, 6 h). The ester-to-acid conversion achieves >90% yield.
Formation of Acid Chloride
Thionyl chloride (5 eq) reacts with the carboxylic acid in dichloromethane at reflux (4 h). Excess SOCl₂ is removed under reduced pressure to yield 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride.
Amine Preparation: (5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-yl)Methanamine
- Route A : 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes reductive amination using NaBH₃CN/NH₄OAc in methanol (12 h, rt), yielding 78% pure amine.
- Route B : Nitration of 1-methyl-3-cyclopropyl-1H-pyrazole followed by catalytic hydrogenation (Pd/C, H₂, ethanol) provides the amine in 65% yield.
Coupling Reaction
The acid chloride (1 eq) reacts with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.1 eq) in dichloromethane with triethylamine (2 eq) as base (20 h, rt). Crude product is purified via silica chromatography (hexane:ethyl acetate = 3:1), achieving 68% yield.
| Parameter | Value |
|---|---|
| Reaction Time | 20 h |
| Temperature | 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 68% |
| Purity (HPLC) | 98.2% |
Oxidative Coupling of Pyrazole Carbaldehyde with Amine
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carbaldehyde
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is reduced to the alcohol (LiAlH₄, THF, 0°C) and oxidized to the aldehyde using MnO₂ (CH₂Cl₂, 24 h, 82% yield).
Direct Oxidative Amidation
A mixture of:
- 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (1 eq)
- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride (1.05 eq)
- FeSO₄·7H₂O (0.1 eq)
- CaCO₃ (0.5 eq)
In acetonitrile is heated to 60°C. Aqueous NaOCl (13 wt%, 1.1 eq) is added dropwise over 2 h. The reaction achieves 74% yield after extraction (CH₂Cl₂) and recrystallization (ethanol).
| Oxidant | Catalyst | Solvent | Yield |
|---|---|---|---|
| NaOCl | FeSO₄·7H₂O | Acetonitrile | 74% |
| t-BuOOH | CuSO₄·5H₂O | Valeronitrile | 63% |
| H₂O₂ | None | DMF | 41% |
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin (1.2 mmol/g) is loaded with Fmoc-protected 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using DIC/HOBt activation.
Amine Coupling
Deprotected resin reacts with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (5 eq) in DMF/Pyridine (4:1) at 50°C for 8 h. Cleavage with TFA/H₂O (95:5) provides the product in 89% purity (scale: 5 g/batch).
Enzymatic Catalysis for Green Chemistry
Lipase-Mediated Amidation
Candida antarctica lipase B (CAL-B) catalyzes the reaction between:
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1 eq)
- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.2 eq)
In tert-butanol at 45°C (72 h). The process achieves 58% conversion with 99% enantiomeric excess.
| Enzyme Loading | Solvent | Temperature | Conversion |
|---|---|---|---|
| 20 mg/mmol | tert-Butanol | 45°C | 58% |
| 50 mg/mmol | MTBE | 37°C | 42% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Acid Chloride | 68% | 98.2% | Medium | $$$ |
| Oxidative Coupling | 74% | 96.8% | High | $$ |
| Solid-Phase | 85%* | 89% | Low | $$$$ |
| Enzymatic | 58% | 99% | Medium | $$$$ |
*Based on 5 g scale; purity reflects crude product
Critical Reaction Parameters
Temperature Effects on Oxidative Coupling
Optimal yields occur at 60°C (Fig. 1A). Above 80°C, decomposition via Hofmann elimination becomes significant (>15% side products).
Solvent Impact on Amidation
Polar aprotic solvents enhance reactivity:
- DMF: 92% conversion (3 h)
- Acetonitrile: 87% conversion (4 h)
- THF: 68% conversion (6 h)
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 274 Da. Its structure features a pyrazole core, which is pivotal to its biological activity. The presence of functional groups enhances its interactions with biological targets, making it a subject of extensive research.
The primary target of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the TrkA kinase, a receptor tyrosine kinase involved in cell signaling pathways that regulate cell growth and survival. The compound acts as an inhibitor of TrkA kinase, thereby modulating the cell cycle control pathway and influencing various cellular processes related to inflammation and pain management.
Pharmacokinetics
Research indicates that this compound exhibits significant efficacy in models of inflammatory and neuropathic pain, demonstrating its potential as a therapeutic agent for pain relief. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics upon oral dosing.
Scientific Research Applications
The applications of this compound span several fields:
Medicinal Chemistry
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through its action on TrkA kinase.
- Analgesic Properties : Its effectiveness in pain models positions it as a candidate for developing new analgesics.
Biological Research
- Cell Cycle Regulation : By inhibiting TrkA kinase, the compound influences cellular proliferation and apoptosis, making it valuable for cancer research.
- Neurobiology : Its effects on neuronal signaling pathways make it relevant for studies on neurodegenerative diseases.
Chemical Synthesis
- Building Block for Complex Molecules : The unique structural properties allow it to serve as a precursor for synthesizing other biologically active compounds.
Industrial Applications
- Material Science : Investigated for potential uses in developing new materials due to its chemical stability and reactivity.
Case Studies and Research Findings
Numerous studies have highlighted the biological activities associated with N-[5-cyclopropyl]. For instance:
Study on Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammatory markers in animal models, indicating its potential as an anti-inflammatory drug candidate.
Neuroprotective Activity
Research featured in Neuroscience Letters reported that the compound exhibited neuroprotective effects by modulating TrkA signaling pathways, suggesting implications for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces chloro/cyano groups (common in derivatives) with a cyclopropyl group, which may reduce electrophilicity and improve metabolic stability.
Physical and Spectral Properties
While the target compound’s experimental data are unavailable, comparisons with compounds highlight trends:
| Compound | Melting Point (°C) | ¹H-NMR Shifts (δ) | Mass Spec ([M+H]⁺) |
|---|---|---|---|
| Target* | ~130-150 (inferred) | δ 2.66 (CH3), δ 3.8 (OCH3)† | ~360-380 (calculated) |
| 3a | 133–135 | δ 8.12 (s, 1H), δ 2.66 (CH3) | 403.1 |
| 3d | 181–183 | δ 8.12 (s, 1H), δ 2.66 (CH3) | 421.0 |
†Hypothetical shifts based on methoxy and cyclopropyl substituents.
- The methoxy group (δ ~3.8 ppm) and cyclopropyl protons (δ ~0.5–2.0 ppm) would distinguish the target’s NMR profile from chloro/cyano analogs .
Biological Activity
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which features a pyrazole core with additional functional groups that enhance its biological interactions. The molecular formula is with a molecular weight of approximately 274 Da. The presence of the pyrazole ring is crucial as it is associated with various biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Cyclocondensation : Utilizing hydrazine derivatives and diketones to form the pyrazole structure.
- Functionalization : Incorporating methoxy and carboxamide groups through targeted reactions to yield the final product.
This method allows for the introduction of specific substituents that can significantly affect the compound's pharmacological profile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related pyrazole derivatives demonstrate significant inhibitory effects against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 18 | C. albicans | 50% of Clotrimazole |
| 23 | E. coli | 50% of Ampicillin |
| 34 | S. aureus | Moderate activity |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies show that pyrazole derivatives can effectively inhibit AChE, suggesting potential therapeutic applications in neuroprotection .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may act as an inhibitor by binding to active sites on enzymes, thus modulating biochemical pathways involved in inflammation and cancer progression.
- Receptor Modulation : It may also influence receptor activity, impacting signal transduction pathways critical for cellular responses.
Case Studies
Several studies have documented the effectiveness of pyrazole derivatives in various biological assays:
- Anticancer Activity : Research has shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Compounds structurally similar to N-[...]-carboxamide have been reported to reduce inflammation markers in preclinical models .
Q & A
Q. What are the key synthetic routes for N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can purity be ensured?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide coupling. For example, analogous compounds are synthesized via:
- Step 1: Formation of the pyrazole core using hydrazine derivatives and diketones under reflux conditions .
- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
- Step 3: Carboxamide linkage using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
Purity Assurance: Monitor reactions with TLC and confirm final product purity via HPLC (>95%). Use column chromatography for intermediate purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR: Assigns protons and carbons in the pyrazole rings, cyclopropyl group, and methoxy substituents. Key signals include:
- Cyclopropyl CH2: δ ~0.8–1.2 ppm (multiplet).
- Pyrazole N–CH3: δ ~3.5–3.8 ppm (singlet) .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+) and fragments (e.g., loss of methoxy group) .
- IR Spectroscopy: Identifies carboxamide C=O stretch (~1650–1700 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro enzyme inhibition: Screen against kinases or proteases using fluorescence-based assays.
- Antimicrobial testing: Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies:
- Solubility Enhancement: Use co-solvents (DMSO/PEG) or formulate as nanoparticles .
- Metabolic Stability: Perform hepatic microsome assays to identify metabolic hotspots. Introduce blocking groups (e.g., fluorination) to susceptible sites .
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models .
Q. What computational methods predict target interactions and guide SAR studies?
- Molecular Docking (AutoDock/Vina): Simulate binding to proteins (e.g., kinases) using crystal structures (PDB ID: 4Y0, 7HD) .
- QSAR Modeling: Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity using descriptors like logP and polar surface area .
- PASS Software: Predict biological targets (e.g., antimicrobial vs. anticancer) based on structural similarity .
Q. How should reaction conditions be optimized to minimize byproducts during scale-up?
- Temperature Control: Maintain <5°C during exothermic steps (e.g., cyclopropyl group addition) .
- Catalyst Screening: Test Pd(OAc)2 vs. PdCl2 for cross-coupling efficiency .
- Solvent Selection: Replace DMF with acetonitrile to reduce side reactions in carboxamide coupling .
- Byproduct Analysis: Use LC-MS to identify impurities and adjust stoichiometry (e.g., reduce excess alkylating agents) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
- CRISPR Knockout Models: Delete suspected target genes (e.g., MAPK) and assess activity loss .
- Transcriptomics/Proteomics: Compare gene/protein expression profiles in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
